N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 946252-73-9
VCID: VC11903172
InChI: InChI=1S/C20H17FN4O2S/c21-14-6-8-15(9-7-14)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,26)(H,23,27)
SMILES: C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CC=C4
Molecular Formula: C20H17FN4O2S
Molecular Weight: 396.4 g/mol

N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

CAS No.: 946252-73-9

Cat. No.: VC11903172

Molecular Formula: C20H17FN4O2S

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide - 946252-73-9

Specification

CAS No. 946252-73-9
Molecular Formula C20H17FN4O2S
Molecular Weight 396.4 g/mol
IUPAC Name N-benzyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Standard InChI InChI=1S/C20H17FN4O2S/c21-14-6-8-15(9-7-14)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,26)(H,23,27)
Standard InChI Key NMZBZANEJRSROV-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CC=C4
Canonical SMILES C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CC=C4

Introduction

N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazoles. These compounds are known for their diverse pharmacological properties, including potential roles in drug development and therapeutic applications. The compound features a unique thieno[3,4-c]pyrazole core structure, which is integral to its reactivity and interaction with biological systems.

Synthesis

The synthesis of N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. These steps may include the formation of the thienopyrazole core, introduction of the fluorophenyl group, and the formation of the ethanediamide moiety. Specific conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Biological Activity and Mechanism of Action

Thieno[3,4-c]pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The mechanism of action for these compounds primarily involves interaction with specific biological targets such as enzymes or receptors. The binding affinity and selectivity towards these targets can lead to modulation of their activity, which is essential for therapeutic applications.

Biological ActivityDescription
Anti-inflammatoryPotential to inhibit inflammatory pathways
AnticancerPotential to modulate cell proliferation and apoptosis in cancer cells

Research Findings and Applications

Research into thieno[3,4-c]pyrazole derivatives highlights their potential as valuable tools in medicinal chemistry and pharmacology. These compounds are being studied for their roles in drug development and therapeutic applications. Detailed studies involving kinetic analyses and binding assays are necessary to understand their interactions with biological targets fully.

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